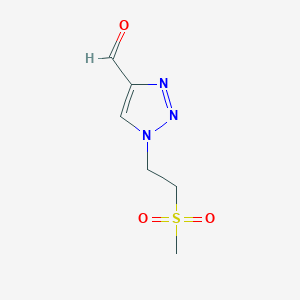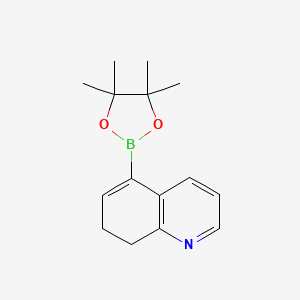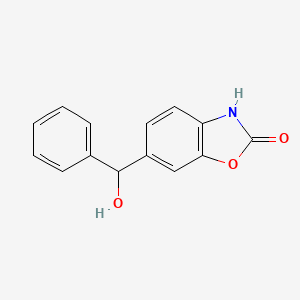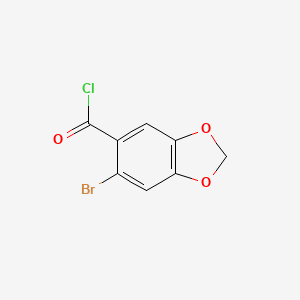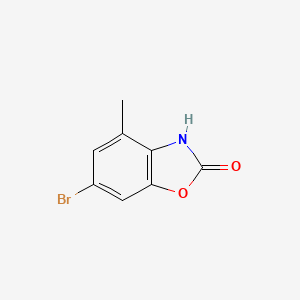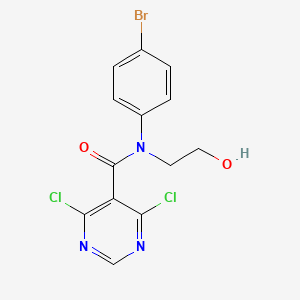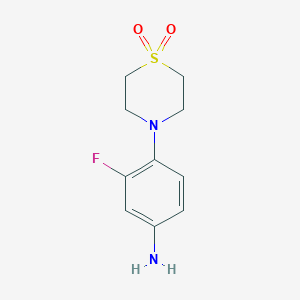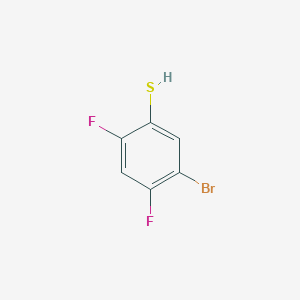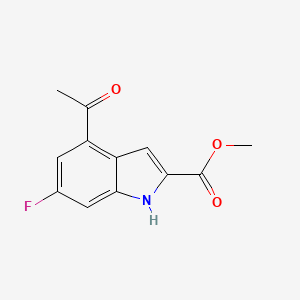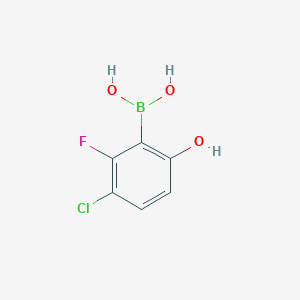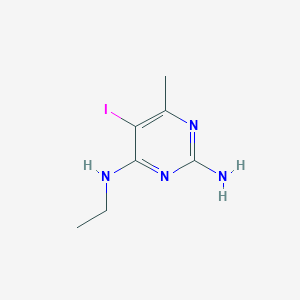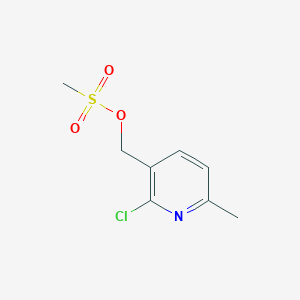
6-Aminomethyl-4-pyridin-2-ylmethyl-morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminomethyl-4-pyridin-2-ylmethyl-morpholin-3-one is a chemical compound with the molecular formula C11H15N3O2 It is known for its unique structure, which includes a morpholinone ring substituted with aminomethyl and pyridinylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminomethyl-4-pyridin-2-ylmethyl-morpholin-3-one typically involves the reaction of morpholinone derivatives with aminomethyl and pyridinylmethyl reagents. One common method involves the use of 4-pyridin-2-ylmethyl-morpholin-3-one as a starting material, which is then reacted with formaldehyde and ammonia to introduce the aminomethyl group. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
6-Aminomethyl-4-pyridin-2-ylmethyl-morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl or pyridinylmethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
6-Aminomethyl-4-pyridin-2-ylmethyl-morpholin-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Aminomethyl-4-pyridin-2-ylmethyl-morpholin-3-one involves its interaction with specific molecular targets and pathways. The aminomethyl and pyridinylmethyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Aminomethyl)-4-(2-pyridinylmethyl)-3-morpholinone
- 6-(Aminomethyl)-4-(4-methoxyphenyl)ethyl-3-morpholinone
- 2-(Aminomethyl)-6-methyl-4-pyrimidinol
Uniqueness
6-Aminomethyl-4-pyridin-2-ylmethyl-morpholin-3-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H15N3O2 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
6-(aminomethyl)-4-(pyridin-2-ylmethyl)morpholin-3-one |
InChI |
InChI=1S/C11H15N3O2/c12-5-10-7-14(11(15)8-16-10)6-9-3-1-2-4-13-9/h1-4,10H,5-8,12H2 |
Clave InChI |
ZPDYDBNSLPKCFP-UHFFFAOYSA-N |
SMILES canónico |
C1C(OCC(=O)N1CC2=CC=CC=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


